3-Methylcrotonylglycine-d2

Stable Isotope-Labeled Internal Standard Mass Spectrometry Isotopic Purity

3-Methylcrotonylglycine-d2 is a stable isotope-labeled (d2) internal standard engineered for absolute quantification of 3-methylcrotonylglycine in LC-MS/MS and GC-MS assays. Its +2 Da mass shift and chemical identity to the endogenous analyte enable precise compensation for extraction variability, derivatization efficiency, and ion suppression—critical for reliable 3-MCC deficiency diagnosis. Unlike unlabeled or 13C analogs, the d2-isotopologue co-elutes perfectly, eliminating differential matrix effects. Choose this high-purity (≥98%) SIL-IS to ensure method accuracy, minimize false positives/negatives, and meet stringent clinical validation requirements.

Molecular Formula C7H11NO3
Molecular Weight 159.18 g/mol
Cat. No. B12304624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcrotonylglycine-d2
Molecular FormulaC7H11NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NCC(=O)O)C
InChIInChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)/i4D2
InChIKeyPFWQSHXPNKRLIV-APZFVMQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.01 g / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcrotonylglycine-d2 for Metabolic Biomarker Quantification: Isotopic Internal Standard Properties


3-Methylcrotonylglycine-d2 (CAS 1276197-31-9) is a stable isotope-labeled analog of the endogenous acylglycine 3-Methylcrotonylglycine, incorporating two deuterium atoms at the 2-position of the glycine moiety . This deuterated derivative is synthesized to serve as an internal standard (IS) in mass spectrometry (MS)-based assays, such as LC-MS/MS and GC-MS, for the accurate quantification of 3-Methylcrotonylglycine in complex biological matrices . 3-Methylcrotonylglycine is a normal urinary metabolite of leucine catabolism and serves as a pathognomonic biomarker for 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency, the most common organic acidemia detected in newborn screening [1][2]. The d2-isotopologue is designed to be chemically identical to the target analyte, ensuring identical sample preparation and chromatographic behavior, while its +2 Da mass shift allows for unambiguous mass spectrometric discrimination .

Why Unlabeled or Surrogate Internal Standards Cannot Be Substituted for 3-Methylcrotonylglycine-d2


Substituting 3-Methylcrotonylglycine-d2 with an unlabeled standard, a different isotopic variant (e.g., 13C-labeled), or a structural analog introduces significant quantitative inaccuracies in MS-based workflows. The fundamental advantage of a stable isotope-labeled (SIL) internal standard like 3-Methylcrotonylglycine-d2 is its ability to perfectly compensate for variations in sample extraction, derivatization efficiency, LC injection volume, and, most critically, ion suppression or enhancement in the MS source (matrix effects) [1]. An unlabeled internal standard cannot be independently detected from the endogenous analyte, rendering it useless for absolute quantification [1]. A 13C-labeled analog, while a SIL-IS, may exhibit slight chromatographic retention time shifts relative to the 2H-labeled d2-analog, potentially leading to differential matrix effects and compromising accuracy [2]. Structural analogs lack identical chemical properties, leading to divergent recovery rates and ionization efficiencies that do not accurately reflect those of the target analyte, thereby invalidating the internal standard method principle [3].

Quantitative Differentiation of 3-Methylcrotonylglycine-d2: Isotopic Purity and Analytical Performance Data


Superior Isotopic Enrichment for MS Quantification: 98 atom % D in 3-Methylcrotonylglycine-d2

3-Methylcrotonylglycine-d2 is supplied with a specified isotopic enrichment of 98 atom % D . This high level of deuterium incorporation ensures a minimal contribution of the internal standard to the signal of the unlabeled analyte (M+0) and vice versa, which is critical for maintaining a wide dynamic range and achieving low limits of quantification . Lower enrichment levels (e.g., <95 atom % D) can lead to significant 'crosstalk' between channels, artificially inflating the measured concentration of the target analyte in blank or low-level samples, a phenomenon known as 'isotopic carryover' .

Stable Isotope-Labeled Internal Standard Mass Spectrometry Isotopic Purity

High Chemical Purity (≥98%) Ensuring Minimal Interference in 3-Methylcrotonylglycine-d2

The compound is specified with a chemical purity of ≥98% as determined by HPLC . This high level of purity is essential for its function as an internal standard, as the presence of significant impurities could introduce unexpected and variable matrix effects, co-eluting peaks, or ion suppression in the mass spectrometer. The ≥98% specification aligns with industry expectations for reliable analytical standards used in quantitative bioanalysis and clinical diagnostics .

Internal Standard Chemical Purity HPLC

Targeted LC-MS/MS Quantification of Urinary Acylglycines Achieves LLOQ of 1-5 nM Using Deuterated Internal Standards

An isotope dilution ultra-high performance liquid chromatography mass spectrometric (UHPLC-MS) method developed for the quantification of a panel of acylglycines in human urine, including 3-Methylcrotonylglycine, achieved a lower limit of quantification (LLOQ) of 1–5 nM for all analytes [1]. This high sensitivity was enabled by the use of deuterated internal standards to correct for matrix effects and extraction losses [1]. While this specific method was developed for a panel of acylglycines, it establishes the analytical performance achievable with this class of deuterated internal standards. The signal-to-noise ratio at the LLOQ ranged from 12.50 to 156.70, demonstrating excellent sensitivity [1].

Acylglycines LC-MS/MS Method Validation

Stability Profile: 3-Methylcrotonylglycine-d2 Remains Stable for 3 Years Under Recommended Storage

According to its Safety Data Sheet (SDS), 3-Methylcrotonylglycine-d2 is stable when stored under recommended conditions (at room temperature) . The vendor advises re-analysis for chemical purity after three years of storage, indicating a manufacturer-assigned shelf-life of at least three years under proper storage conditions . This long-term stability is a key advantage for procurement, reducing the need for frequent reordering and ensuring consistent performance over the lifespan of a research project or clinical assay validation. It also minimizes concerns about degradation of the deuterium label, which could otherwise compromise its utility as an internal standard.

Stable Isotope-Labeled Compound Stability Storage

Key Applications for 3-Methylcrotonylglycine-d2 in Clinical Diagnostics and Metabolic Research


Accurate Quantification of 3-Methylcrotonylglycine in Urine for 3-MCC Deficiency Diagnosis

3-Methylcrotonylglycine-d2 is used as the internal standard in validated LC-MS/MS methods for the quantification of urinary 3-Methylcrotonylglycine . This is essential for the differential diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, where elevated levels of this biomarker are pathognomonic [1]. The high isotopic enrichment and purity of the d2-IS (see Section 3) enable precise measurement at clinically relevant cut-off levels, minimizing false-positive or false-negative results that could arise from matrix effects or analytical variability .

Investigating Leucine Catabolism and Metabolic Flux in Inborn Errors of Metabolism

Researchers studying leucine degradation and related organic acidemias (e.g., Isovaleric Acidemia, 3-MCC deficiency) use 3-Methylcrotonylglycine-d2 to accurately quantify 3-Methylcrotonylglycine in biological fluids . By providing a stable, isotopically-distinct reference, it enables precise tracking of metabolic pathway intermediates in cell culture models or patient samples, facilitating studies on enzyme activity, genetic mutations, and potential therapeutic interventions [1]. The compound's stability (Section 3) supports its use in long-term, multi-sample studies without concerns about internal standard degradation .

Quality Control and Method Validation in Clinical and Research Mass Spectrometry

3-Methylcrotonylglycine-d2 is a critical reagent for developing and validating new quantitative assays for acylglycines. It is used to prepare calibration curves and quality control (QC) samples in surrogate matrices, allowing for the rigorous assessment of assay accuracy, precision, recovery, and matrix effects . The high purity (≥98%) and defined isotopic enrichment of this standard ensure that it is a reliable and consistent material for method validation, a prerequisite for clinical laboratory accreditation and publication in peer-reviewed journals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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